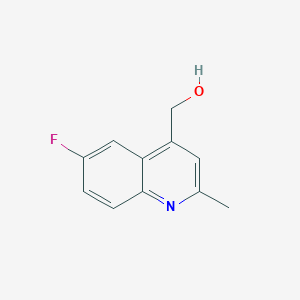

(6-Fluoro-2-methylquinolin-4-yl)methanol

Description

Properties

Molecular Formula |

C11H10FNO |

|---|---|

Molecular Weight |

191.20 g/mol |

IUPAC Name |

(6-fluoro-2-methylquinolin-4-yl)methanol |

InChI |

InChI=1S/C11H10FNO/c1-7-4-8(6-14)10-5-9(12)2-3-11(10)13-7/h2-5,14H,6H2,1H3 |

InChI Key |

XRZDAJRSVVCCRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)F)CO |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that (6-Fluoro-2-methylquinolin-4-yl)methanol exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing potential as a lead compound for developing new antibiotics. The compound's ability to inhibit specific enzymes or interact with DNA suggests mechanisms that could suppress cell proliferation in pathogenic organisms.

Antiviral Properties

The compound has also been evaluated for antiviral activities. Its structural characteristics enable it to bind effectively to viral targets, potentially inhibiting viral replication processes. Studies have shown promising results in vitro, indicating that further pharmacological studies could lead to the development of antiviral therapies.

Anticancer Potential

In cancer research, this compound has shown promise in inhibiting tumor cell growth. Its mechanism often involves the inhibition of enzyme activity by binding to active sites, which prevents substrate interaction and subsequent catalytic processes. This property makes it a candidate for further investigation in anticancer drug development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The presence of the fluorine atom and hydroxymethyl group contributes to its unique reactivity and biological interactions. Below is a comparative table highlighting structurally similar compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Fluoro-2-methylquinoline | Base structure without hydroxymethyl group | Precursor for various derivatives |

| (6-Fluoro-2-methylquinolin-4-yl)hydrazine | Contains hydrazine functional group | Potentially different biological activity |

| Quinoline | Parent compound of the quinoline family | Widely studied for various biological activities |

| 6-Bromo-2-methylquinoline | Bromine substitution at position 6 | Different reactivity patterns compared to fluorine |

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on human cancer cell lines, revealing significant antiproliferative effects. The study utilized flow cytometry to analyze cell cycle distribution, showing that treatment with this compound led to G0/G1 phase arrest in cancer cells, indicating its potential as an anticancer therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Electronic Effects

- (6-Fluoroquinolin-4-yl)methanol (): This analog lacks the 2-methyl group but retains the 6-fluoro and 4-hydroxymethyl substituents. The synthesis yield ratio (C2:C4 = 7:3) suggests positional isomers may form during synthesis, highlighting the influence of substituent placement on reaction pathways .

- [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (): The 3-hydroxymethyl group, 4-fluorophenyl, and 2-cyclopropyl substituents create distinct electronic and steric environments. The dihedral angles between the quinoline, cyclopropane, and benzene rings (e.g., 72.6–76.2°) indicate conformational rigidity, which may reduce solubility compared to the target compound. Intermolecular O–H···O/N hydrogen bonds stabilize its crystal structure, a feature shared with the target compound but modulated by differing substituents .

Functional Group Modifications

- (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol (): Replacing the 4-hydroxymethyl group with a trifluoromethyl (-CF3) group increases hydrophobicity (logP) and molecular weight (245.17 vs. ~207 for the target compound). The -CF3 group’s strong electron-withdrawing nature may alter binding interactions in biological systems, though this compound’s storage requirements (2–8°C) suggest lower thermal stability than the target compound .

- Chloro-Substituted Analogs (–4): Compounds like 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone feature chloro substituents instead of fluorine. Chlorine’s higher atomic radius and polarizability may enhance π–π stacking interactions in crystal lattices, as observed in their pseudo-dimeric packing via C–H···O bonds. However, chlorine’s larger size could reduce metabolic stability compared to fluorine .

Bioactivity and Structure-Activity Relationships (SAR)

demonstrates that small structural changes in quinoline derivatives significantly impact bioactivity. For example:

- Methoxy and Furan Derivatives (): Compounds with methoxy or furan groups exhibit altered hydrogen-bonding networks and solubility profiles.

- Lumping Strategy Implications (): Structural similarities (e.g., shared quinoline backbone) allow grouping with analogs for property prediction. However, the 6-fluoro and 2-methyl groups in the target compound distinguish it from lumped categories, underscoring the need for precise substituent analysis in drug design .

Data Tables

Table 1: Structural and Physicochemical Comparison

Preparation Methods

Reduction of 4-Formylquinoline Derivatives

4-Formyl-6-fluoro-2-methylquinoline is reduced using sodium borohydride (NaBH₄) in methanol or ethanol. This method achieves high yields (80–90%) under mild conditions. For instance:

Hydrolysis of 4-Chloromethyl Intermediates

4-Chloromethyl-6-fluoro-2-methylquinoline undergoes nucleophilic substitution with water or hydroxide ions. This method requires harsh conditions (e.g., aqueous NaOH at 100°C) but provides moderate yields (65–75%).

Alternative Routes via Functional Group Interconversion

Suzuki Coupling for Substituent Diversification

Palladium-catalyzed coupling introduces aryl groups at position 2, followed by oxidation and reduction to install the methanol group. For example:

Reductive Amination and Alkylation

Quaternary ammonium salts derived from 4-chloroquinolines are hydrolyzed to alcohols. For instance:

-

4-Chloro-6-fluoro-2-methylquinoline is treated with trimethylamine in DMF, followed by hydrolysis with H₂O/EtOH to yield the methanol derivative (70–78% yield).

Comparative Analysis of Synthetic Methods

Optimization Challenges and Solutions

-

Regioselectivity in Fluorination : Electrophilic fluorination at position 6 is achieved using Selectfluor® or F-TEDA-BF₄ in acetic acid.

-

Over-Reduction Mitigation : Controlled addition of NaBH₄ at low temperatures prevents reduction of the quinoline ring.

-

Purification : Chromatography (silica gel, EtOAc/hexane) or recrystallization (MeOH/H₂O) isolates the product .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (6-Fluoro-2-methylquinolin-4-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Synthesis : Start with a quinoline scaffold. Introduce fluorine via electrophilic substitution or halogen exchange. The methanol group at position 4 can be introduced via reduction of a carbonyl intermediate (e.g., using NaBH₄ or LiAlH₄). Methylation at position 2 may require Friedel-Crafts alkylation or directed ortho-metalation strategies.

- Optimization : Use fractional factorial experimental designs (e.g., varying solvent polarity, temperature, and catalyst load) to identify critical parameters. Monitor reaction progress via TLC or HPLC .

- Purity : Purify via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixtures). Validate purity by HPLC (>95%) and NMR .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure and purity of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts. The fluorine atom at position 6 induces deshielding in adjacent protons. The methanol (-CH₂OH) group shows a triplet near δ 4.5 ppm (coupled to OH), while the methyl group at position 2 appears as a singlet near δ 2.4 ppm .

- FTIR : Confirm hydroxyl (O-H stretch: 3200–3600 cm⁻¹), aromatic C-H (3050–3100 cm⁻¹), and C-F (1100–1250 cm⁻¹) stretches.

- Validation : Compare with reference spectra of analogous quinoline derivatives .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in ethanol/dichloromethane). Use SHELXL for structure refinement, ensuring proper handling of fluorine atoms (anisotropic displacement parameters). ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks .

- Challenges : Fluorine’s high electron density may cause data anisotropy. Address this with high-resolution data (θ > 25°) and iterative refinement cycles .

- Data Interpretation : Compare bond lengths (e.g., C-F: ~1.34 Å) and angles with DFT-optimized structures .

Q. What strategies can reconcile contradictions in bioactivity data across studies involving this compound derivatives?

- Methodology :

- Systematic Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations, controls). For example, discrepancies in IC₅₀ values may arise from differences in solvent (DMSO vs. ethanol) or incubation times .

- Control Experiments : Test the compound’s stability under assay conditions (e.g., LC-MS to detect degradation products).

- Advanced Techniques : Use molecular docking to assess binding affinity variations due to structural isomerism or protonation states .

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in further derivatization?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate Fukui indices to identify nucleophilic/electrophilic sites. The methanol group is prone to oxidation (e.g., to carboxylic acid), while fluorine directs electrophilic substitution to position 5 or 7 .

- MD Simulations : Model solvent effects (e.g., polar aprotic solvents stabilize transition states for SN2 reactions).

- Validation : Compare predicted reaction outcomes with experimental results (e.g., HPLC monitoring of derivatization products) .

Key Considerations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.